Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate
Overview
Description
Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C21H32N2O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, also known by its CAS number 1053656-24-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in various therapeutic contexts.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a benzylpiperidine moiety. The molecular formula is with a molecular weight of 290.40 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the synaptic cleft, thereby influencing cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Anticancer Potential
Recent research has highlighted the anticancer properties of piperidine derivatives, including those similar to this compound. In vitro studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still limited.
Research Findings
A summary of relevant research findings is presented in the table below:
Case Studies
- Cognitive Enhancement : A study explored the effects of piperidine derivatives on cognitive function in rodent models. The results indicated that compounds similar to this compound improved memory retention and learning capabilities, likely due to AChE inhibition.
- Cancer Treatment : Another investigation focused on the antiproliferative effects of piperidine-based compounds on human cancer cell lines. The study found that these compounds induced significant apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression.
Properties
IUPAC Name |
tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-21(2,3)25-20(24)18-9-14-23(16-18)19-10-12-22(13-11-19)15-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWHCTMDYJWQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139920 | |
Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-24-8 | |
Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.